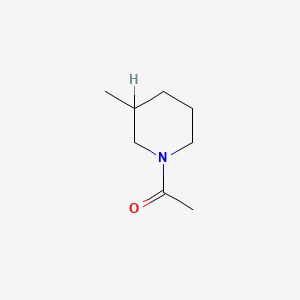

1-Acetyl-3-methylpiperidine

描述

Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical and Biological Research

The piperidine ring is a fundamental heterocyclic structure found in numerous biologically active molecules and pharmaceuticals. nih.govresearchgate.net Piperidine derivatives are integral to drug design and development, appearing in over twenty classes of pharmaceutical agents and a wide array of natural alkaloids. nih.govnih.gov Their prevalence stems from the piperidine scaffold's ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, metabolic stability, and receptor binding affinity.

The versatility of the piperidine ring allows for the synthesis of a diverse range of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.govnih.gov This structural diversity translates into a broad spectrum of pharmacological activities. For instance, various piperidine derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory agents. researchgate.net Specific examples of marketed drugs containing the piperidine moiety highlight its importance; these include analgesics, antivirals, and treatments for conditions like diabetes and Alzheimer's disease. ijnrd.org Beyond medicine, piperidine derivatives serve as crucial intermediates in the synthesis of agrochemicals and specialty chemicals. ijnrd.org

Contextualization of 1-Acetyl-3-methylpiperidine within the Broader N-Acylpiperidine Chemical Space

Within the extensive family of piperidine derivatives, N-acylpiperidines represent a significant subclass. drugbank.com The introduction of an acyl group to the piperidine nitrogen atom modulates the compound's electronic and steric properties, influencing its reactivity and biological interactions.

This compound is a specific example of an N-acylpiperidine. It features an acetyl group attached to the nitrogen of a piperidine ring, which is further substituted with a methyl group at the 3-position. sigmaaldrich.com This compound serves as a valuable case study for understanding the fundamental properties of this chemical class. Its structure is a variation of the simpler 1-acetylpiperidine, with the addition of a methyl group introducing a chiral center and potentially altering its conformational preferences and biological activity. nih.govebi.ac.uk The study of such relatively simple N-acylpiperidines can provide insights into the behavior of more complex, biologically active molecules containing this core structure, such as the natural product Piperine, an alkaloid found in black pepper. nih.gov

Chemical and Physical Properties of this compound

This compound is a compound with the chemical formula C₈H₁₅NO. sigmaaldrich.com

Interactive Data Table: Physical Properties

| Property | Value | Source |

| Molecular Weight | 141.21 g/mol | sigmaaldrich.com |

| Melting Point | -15 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 239 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Density | 0.974 g/mL at 25 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.476 (lit.) | sigmaaldrich.comchemicalbook.com |

Interactive Data Table: Spectroscopic Data

| Identifier | Value | Source |

| InChI | 1S/C8H15NO/c1-7-4-3-5-9(6-7)8(2)10/h7H,3-6H2,1-2H3 | sigmaaldrich.com |

| InChIKey | XKFPNHDGLSYZRC-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CC1CCCN(C1)C(C)=O | sigmaaldrich.com |

| CAS Number | 4593-16-2 | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

1-(3-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-4-3-5-9(6-7)8(2)10/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFPNHDGLSYZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871090 | |

| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4593-16-2 | |

| Record name | 1-(3-Methyl-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-methyl-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-3-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Acetyl 3 Methylpiperidine and Its Derivatives

Strategies for Piperidine (B6355638) Ring Construction and Functionalization

The construction of the piperidine ring, particularly with specific substitution patterns like that in 3-methylpiperidine (B147322), requires precise control over reactivity and stereochemistry. Modern synthetic chemistry has moved towards catalytic methods that offer high efficiency, selectivity, and atom economy.

Catalytic Hydrogenation Approaches to Piperidine Scaffolds

Catalytic hydrogenation of pyridine (B92270) precursors represents one of the most direct and atom-economical routes to piperidine derivatives. researchgate.net However, the inherent aromaticity of the pyridine ring presents a significant challenge, often requiring harsh reaction conditions. asianpubs.org To overcome this, strategies involving the activation of the pyridine ring, such as through quaternization to form pyridinium (B92312) salts, have been developed. This activation lowers the energy barrier for dearomatization, enabling hydrogenation under milder conditions. dicp.ac.cnnih.gov

Asymmetric hydrogenation is a powerful tool for establishing stereocenters during the synthesis of chiral piperidines. rsc.org The direct asymmetric hydrogenation of unactivated pyridines remains a difficult task. rsc.org A more successful and widely adopted strategy involves the asymmetric hydrogenation of activated pyridinium salts. dicp.ac.cn This approach not only facilitates the reduction but also allows for high levels of enantiocontrol through the use of chiral catalysts.

Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-substituted pyridinium salts has proven effective for producing 2-aryl-substituted piperidines with high enantioselectivity. nih.gov The activation of the pyridine substrates with simple benzyl (B1604629) or other alkyl groups is key to the success of this method. nih.gov Furthermore, iridium catalysts bearing chiral ligands have been used to hydrogenate polysubstituted pyridinium salts, successfully creating multiple stereogenic centers on the resulting piperidine ring. oup.com Recent advances have also demonstrated the highly efficient enantioselective synthesis of α-aryl and α-heteroaryl piperidines through this strategy, achieving enantiomeric ratios up to 99.3:0.7. nih.gov

A notable development is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. This method uses a chiral primary amine as a source of chirality, which undergoes transamination with the nitrogen of the pyridinium ring during the reduction process, yielding highly enantio- and diastereomerically enriched piperidines. dicp.ac.cnbohrium.com This technique circumvents the need for chiral catalysts or hydrogen gas, using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cn

A range of transition metals have been successfully employed as catalysts for the hydrogenation of pyridine and its derivatives, each offering distinct advantages in terms of activity, selectivity, and substrate scope. researchgate.netrsc.orgthieme-connect.com

Rhodium (Rh): Rhodium catalysts are highly effective for the hydrogenation of pyridines. rsc.org For instance, complexes like [Rh(COD)Binapine]BF4 have achieved excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of 2-pyridine ketones under mild conditions. acs.orgnih.gov Rhodium is also central to transfer hydrogenation reactions, where a catalyst generated from [RhCp*Cl2]2 can efficiently reduce N-benzylpyridinium salts to piperidine derivatives. dicp.ac.cnresearchgate.net

Iridium (Ir): Iridium catalysts are particularly prominent in the asymmetric hydrogenation of pyridinium salts. oup.comthieme-connect.com Chiral iridium dinuclear complexes and catalysts with phosphole-based ligands have been used to obtain substituted piperidines with multiple stereocenters or high enantioselectivity for 2-aryl-substituted piperidines. nih.govoup.com Iridium catalysts have also enabled the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to yield piperidin-3-one (B1582230) derivatives, a transformation not achievable with palladium catalysts. acs.org The development of iridium catalysts containing P,N-ligands has expanded the scope to include the highly enantioselective hydrogenation of α-heteroaryl-N-benzylpyridinium salts. nih.gov

Palladium (Pd): Palladium, often used as Palladium on carbon (Pd/C), is a classic hydrogenation catalyst. acs.org However, the nitrogen atom in pyridine can act as a catalyst poison, deactivating the catalyst. mdpi.com This can sometimes be exploited for chemoselectivity. For instance, a Pd/C–pyridine system can be used for the selective hydrogenolysis of other functional groups while preserving a phenolic MPM protective group. jst.go.jp To hydrogenate the pyridine ring itself, conversion to the corresponding pyridinium salt can circumvent the poisoning effect. mdpi.com

Cobalt (Co): As an earth-abundant metal, cobalt has gained attention for developing more sustainable catalytic processes. nih.govmdpi.com Heterogeneous cobalt catalysts have been used for the acid-free hydrogenation of pyridine derivatives with good yields. mdpi.com Furthermore, cobalt-porphyrin complexes catalyze the radical cyclization of linear aldehydes to form piperidines, demonstrating a different mechanistic pathway to the piperidine core. nih.gov

Table 1: Performance of Various Transition Metal Catalysts in Piperidine Synthesis

| Catalyst System | Substrate Type | Product Type | Key Findings | References |

|---|---|---|---|---|

[Rh(COD)Binapine]BF4 |

2-Pyridine Ketones | Chiral 2-Pyridine Alcohols | Up to 99% enantiomeric excess under mild conditions. | acs.org, nih.gov |

[RhCp*Cl2]2 / HCOOH-Et3N |

N-Benzylpyridinium Salts | Chiral Piperidines | Highly chemoselective transfer hydrogenation; can yield tetrahydropyridines. | dicp.ac.cn, researchgate.net |

| Chiral Iridium Dinuclear Complexes | Polysubstituted Pyridinium Salts | Substituted Piperidines | Constructs multiple stereogenic centers with high control. | oup.com |

| Iridium/MP²-SEGPHOS | N-Alkyl-2-arylpyridinium Salts | 2-Aryl-substituted Piperidines | High enantioselectivity; insensitive to electronic effects of the aryl group. | nih.gov, thieme-connect.com |

| Homogeneous Iridium Catalyst | 3-Hydroxypyridinium Salts | Piperidin-3-ones | High yield and chemoselectivity; Pd/C is ineffective for this substrate. | acs.org |

| [Co(TPP)] | Linear Aldehydes | Substituted Piperidines | Radical cyclization pathway; high yielding. | nih.gov |

Controlling the extent and position of reduction in pyridine rings allows for the synthesis of partially saturated heterocycles like tetrahydropyridines and dihydropyridines, which are valuable synthetic intermediates. researchgate.net The choice of catalyst and substrate activation strategy is critical for achieving high chemo- and regioselectivity.

For example, rhodium-catalyzed transfer hydrogenation of quaternary pyridinium salts using a formic acid/triethylamine mixture can be tuned to produce either piperidines or 1,2,3,6-tetrahydropyridines in a highly chemoselective manner, depending on the substitution pattern of the pyridine ring. researchgate.net Similarly, ruthenium complexes have been shown to catalyze the regioselective hydrosilylation of pyridines to afford 1,4-dihydropyridines, tolerating substituents at the 3- and 5-positions. acs.org

A notable example of chemoselectivity is the homogeneous iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts to piperidin-3-one derivatives. This protocol proceeds with high yield and selectivity, leaving the keto group intact, which is a significant challenge with other catalytic systems like Pd/C that tend to over-reduce the substrate. acs.org

Application of Transition Metal Catalysts (e.g., Rhodium, Palladium, Iridium, Cobalt)

Intramolecular Cyclization Reactions for Substituted Piperidines

Intramolecular cyclization reactions provide a powerful alternative to hydrogenation for constructing the piperidine ring, often allowing for the stereocontrolled introduction of multiple substituents.

The intramolecular aza-Michael (or hetero-Michael) addition is a key strategy for the enantioselective synthesis of substituted piperidines. ntu.edu.sgnih.gov This reaction involves the conjugate addition of an internal nitrogen nucleophile to an electron-deficient alkene within the same molecule, leading to the formation of the heterocyclic ring. ntu.edu.sgresearchgate.net

Organocatalysis has emerged as a particularly effective tool for promoting these cyclizations enantioselectively. rsc.orgbeilstein-journals.org For instance, cinchona-based primary amine catalysts, in conjunction with an acid co-catalyst, can facilitate the intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines with excellent yields and enantioselectivities (up to 99% ee). beilstein-journals.org This approach has been successfully applied to the synthesis of various piperidine alkaloids. acs.org

A biocatalytic approach combines a transaminase (ω-TA) with an intramolecular aza-Michael reaction. The enzyme mediates the transfer of an amine group, which then undergoes a thermodynamically favorable cyclization, enabling the efficient conversion of pro-chiral ketoenones into 2,6-disubstituted piperidines with high conversion rates. acs.org This strategy represents a novel disconnection for the synthesis of complex piperidine scaffolds. acs.org The versatility of the aza-Michael reaction is further demonstrated in its application to the synthesis of complex pharmaceutical targets, such as fluorinated pyrazolo-piperidines, where an organocatalytic intramolecular addition is the key enantioselective step. nih.gov

Stereoselective 6-endo-trig Cyclizations

Mechanistic studies have revealed that the 2,6-trans-4-oxopiperidine is the kinetic product of this cyclization. rsc.org Over time, this can convert to the more configurationally stable 2,6-cis-isomer, likely through a retro-conjugate addition reaction. rsc.org The utility of the trans-products has been showcased in the total synthesis of natural products like the quinolizidine (B1214090) alkaloid (+)-myrtine and the piperidine alkaloid (−)-solenopsin A. rsc.org

In contrast, a base-mediated intramolecular 6-endo-trig cyclization of (E)-enones produces cis-2-methyl-4-oxo-6-alkylpiperidines. nih.gov This method is also versatile, applying to both alkyl- and aryl-substituted enones and resulting in high yields of the corresponding 4-oxopiperidines (80-89%). nih.gov

Table 1: Comparison of Acid- and Base-Mediated 6-endo-trig Cyclizations

| Condition | Key Reactant | Primary Product | Stereochemistry | Yield | Reference |

| Acid-Mediated | Amine-substituted enones | trans-6-alkyl-2-methyl-4-oxopiperidines | Kinetic product | High | rsc.orgrsc.org |

| Base-Mediated | (E)-enones | cis-2-methyl-4-oxo-6-alkylpiperidines | Thermodynamic product | 80-89% | nih.gov |

Intramolecular 6-exo Aza-Heck Cyclizations

The intramolecular aza-Heck cyclization represents a powerful method for synthesizing piperidines. Recent advancements have led to the first efficient examples of non-biased 6-exo aza-Heck cyclizations, which have historically been a challenge in this field. d-nb.info This methodology provides a direct and flexible route to carbamate-protected piperidines from bis- or trishomoallylic alcohols in two steps. d-nb.info

These reactions are particularly significant as prior aza-Heck protocols were often not effective for this type of cyclization. d-nb.info The process can generate highly substituted systems, including tetrahydroisoquinolines and other aza-variants. d-nb.info For more demanding 6-exo cyclizations, an N-Boc protecting group is often required for optimal efficiency. d-nb.info

A key feature of some aza-Heck cyclizations is the use of redox-neutral conditions, which allows for the synthesis of a broad range of substrates that might be sensitive to oxidation. mdpi.com The use of chiral P-O ligands can impart high selectivity to the reaction. mdpi.com Furthermore, the absence of an oxidizing agent allows for the palladium catalyst to be used in subsequent one-pot cross-coupling reactions. mdpi.com

Radical-Mediated Amine Cyclization Strategies

Radical-mediated cyclizations offer another effective pathway to piperidine structures. One such method involves the intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II), which proceeds in good yields. nih.gov However, a competing 1,5-H-transfer process can lead to the formation of a linear alkene by-product. nih.gov

Copper-catalyzed radical cyclization presents another avenue. nih.gov For instance, the enantioselective cyanation of fluorosubstituted amines using a chiral copper(II) catalyst can produce aminonitriles that subsequently cyclize to form chiral piperidines in the presence of DIBAL-H. nih.gov This approach has been successfully applied to the asymmetric synthesis of the anticancer drug, Niraparib. nih.govacs.org

A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.gov This method produces only two of the four possible diastereoisomers. nih.gov The strategic use of tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride as a reducing agent has been shown to unexpectedly enhance the diastereoselectivity in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net

Table 2: Examples of Radical-Mediated Piperidine Synthesis

| Catalyst/Reagent | Starting Material | Key Feature | Yield/Selectivity | Reference |

| Cobalt(II) | Linear amino-aldehydes | Good yields for various piperidines | Good yields | nih.gov |

| Chiral Copper(II) / DIBAL-H | Fluorosubstituted amines | Enantioselective C-H cyanation | Excellent stereospecificity | nih.govnih.gov |

| Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | Enhanced diastereoselectivity | Diastereomeric ratios up to >99:1 | researchgate.net |

Oxidative Amination of Non-Activated Alkenes

The oxidative amination of non-activated alkenes provides a direct route to substituted piperidines. One such method, catalyzed by a gold(I) complex, utilizes an iodine(III) oxidizing agent. nih.gov This reaction is designed for the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov An enantioselective version of this reaction has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov

Another approach employs a base-free Pd(DMSO)₂(TFA)₂ catalyst system for a Wacker-type aerobic oxidative cyclization of alkenes that are tethered to sulfonamides. acs.org This method is versatile, enabling the synthesis of various six-membered nitrogen heterocycles, including piperidines, morpholines, and piperazines. acs.org

Visible light can also be used to initiate the selective formation of piperidines through an intramolecular catalytic Csp³–H amination. acs.org This reaction uses a homogeneous iodine catalyst and proceeds through two interlocked catalytic cycles involving a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.org

Gold(I)-Catalyzed Intramolecular Dearomatization/Cyclization Protocols

Gold(I)-catalyzed intramolecular reactions are effective for synthesizing complex piperidine structures. One such protocol involves the dearomatization/cyclization of β-naphthol derivatives that contain a terminal alkyne group, leading to spiro-piperidines. mdpi.com This method has been extended to the synthesis of various spiro[indole-3,4'-piperidine] (B97032) scaffolds through a chelation-controlled cycloisomerization of tryptamine-ynamides catalyzed by Ag(I)/PPh₃. chemrxiv.org

The substitution pattern on the starting materials can control the reaction pathway. For instance, gold(I)-catalyzed cyclizations of 1,n-enynes can be directed to produce either spiro[indoline-3,3′-pyrrolidine] or spiro[indoline-3,3′-piperidine] derivatives by simply changing the substituents on the alkyne. acs.org Density functional theory (DFT) calculations have been used to elucidate the endo and exo selectivities of these cyclizations. acs.org

Reductive Amination as a C-N Bond Forming Strategy

Reductive amination is a cornerstone of C-N bond formation and is widely used in the synthesis of piperidines. nih.gov The reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced. nih.gov This strategy is frequently employed in [5+1] annulation reactions to construct the piperidine ring. nih.gov

An iron-catalyzed reductive amination of ω-amino fatty acids has been developed, where phenylsilane (B129415) plays a crucial role in promoting the formation and reduction of the imine, initiating cyclization, and reducing the resulting piperidinone intermediate. nih.gov The "hydrogen borrowing" concept, often catalyzed by iridium(III) complexes, represents another efficient approach. nih.gov This method involves a sequence of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer from the catalyst, enabling the stereoselective synthesis of substituted piperidines. nih.gov The versatility of reductive amination makes it a pivotal reaction in pharmaceutical and medicinal chemistry for creating biologically active amines. researchgate.net

Multi-Component Reactions for Diverse Piperidine Structures

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity, allowing for the one-pot synthesis of highly functionalized piperidines. acs.orgscilit.com These reactions combine three or more starting materials to form a complex product that incorporates substantial portions of all the initial reactants. researchgate.net

For example, a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid has been developed to produce a wide range of structurally interesting piperidines. acs.org Catalysis is often essential for MCRs to proceed under amenable conditions, such as lower temperatures. mdpi.com For instance, ionic liquids have been used as catalysts in five-component reactions to synthesize densely functionalized piperidine derivatives under reflux conditions. mdpi.com The use of catalysts like p-toluenesulfonic acid monohydrate has also proven effective in the one-pot multicomponent synthesis of highly substituted piperidines. scilit.com These strategies offer a powerful tool for building complex piperidine scaffolds from simple precursors in a single operation. researchgate.net

Organometallic Chemistry in Piperidine Derivative Synthesis

Organometallic chemistry provides powerful tools for the functionalization of piperidine rings, allowing for the creation of complex derivatives that would be difficult to access through classical methods. The use of organometallic reagents and catalysts facilitates a wide range of transformations, including cross-coupling and cyclization reactions.

Applications of Organozinc Reagents

Organozinc reagents have emerged as highly valuable intermediates in the synthesis of substituted piperidines due to their remarkable functional group tolerance and moderate reactivity. whiterose.ac.uk Unlike more reactive organolithium or Grignard reagents, organozinc compounds can be prepared from substrates bearing sensitive functional groups. whiterose.ac.uk A common method involves the direct insertion of zinc into a carbon-halogen bond or the transmetalation of an organolithium species. whiterose.ac.ukacs.org For instance, Boc-protected 3-methylpiperidine can be deprotonated with a strong base like s-butyllithium (s-BuLi) and then transmetalated with zinc chloride (ZnCl₂) to form the corresponding organozinc reagent. acs.orguni-muenchen.de

These functionalized organozinc reagents are pivotal in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds. acs.orgbeilstein-journals.org This strategy has been successfully applied to couple piperidine-derived organozinc species with various aryl and vinyl halides, enabling the synthesis of a diverse array of substituted piperidines. whiterose.ac.ukacs.org Another key application is their use in conjugate addition reactions. For example, organozinc reagents derived from amino acids can add to enones to prepare 6-oxoamino acid derivatives, which are precursors to 2,6-disubstituted piperidines. whiterose.ac.uk

| Reagent/Starting Material | Reaction Type | Product Type | Catalyst/Conditions | Reference |

| Boc-3-methylpiperidine | Lithiation / Transmetalation | Piperidinylzinc reagent | 1. s-BuLi, TMEDA 2. ZnCl₂ | acs.orguni-muenchen.de |

| β-Aminoalkyl zinc iodide | Conjugate Addition | 6-Oxo amino acids | Copper catalysis | whiterose.ac.uk |

| Serine-derived organozinc reagent | Cross-Coupling | 4-Oxo amino acid | Pd(PPh₃)₂Cl₂ | whiterose.ac.uk |

| Piperidinylzinc reagent | Negishi Coupling | Aryl-substituted piperidine | CPhos Pd G3 | acs.org |

Copper(I)-Mediated Allylation and Cyclization

Copper(I)-mediated reactions offer an effective pathway for constructing the piperidine ring itself, particularly for creating derivatives with exocyclic methylene (B1212753) groups. whiterose.ac.uk A prominent methodology involves the reaction of a β-aminoalkyl zinc iodide with an allylic electrophile, such as 3-chloro-2-(chloromethyl)prop-1-ene, in the presence of a copper(I) catalyst. whiterose.ac.uk This initial step is an allylation that forms a linear aminoalkene.

The subsequent and crucial step is an intramolecular cyclization. whiterose.ac.uk Treatment of the aminoalkene intermediate with a base, such as sodium hydride (NaH), promotes ring closure to furnish enantiomerically enriched 5-methylenepiperidines in good yields. whiterose.ac.uk This copper-catalyzed allylation followed by cyclization has been successfully applied to a range of β-amino organozinc reagents derived from various amino acids, highlighting its utility in generating chiral piperidine structures. whiterose.ac.uk While not directly forming piperidines, related copper(I)-mediated denitrogenative cyclizations have been developed for synthesizing cyclic peptides, showcasing the versatility of copper catalysis in macrocyclization. nih.gov

| Substrate | Key Transformation | Catalyst/Reagent | Product | Yield | Reference |

| β-Aminoalkyl zinc iodide | Allylation / Cyclization | 1. Cu(I) catalyst 2. NaH | 5-Methylene piperidine | 55-85% | whiterose.ac.uk |

| Cyclic β-aminoalkyl zinc reagent | Allylation / Cyclization | 1. Cu(I) catalyst 2. NaH | 6-Methylene indolizidine | - | whiterose.ac.uk |

Heck Coupling Reactions for Unsaturated Piperidines

The palladium-catalyzed Heck coupling reaction is a cornerstone for synthesizing unsaturated piperidines and introducing aryl or vinyl substituents. whiterose.ac.uksnnu.edu.cn This reaction creates a new carbon-carbon bond by coupling an organohalide with an alkene. In the context of piperidine synthesis, Heck reactions can be used intramolecularly to form the ring or intermolecularly to functionalize an existing piperidine alkene. mdpi.com

An example of an intramolecular approach is the palladium-catalyzed 6-exo aza-Heck cyclization, which can be performed enantioselectively to produce chiral piperidines. mdpi.com More commonly, intermolecular Heck couplings are used to functionalize piperidine derivatives. For instance, 5-methylenepiperidines can be reacted with aryl iodides to access 2-substituted-5-benzylic-5,6-dehydropiperidines. whiterose.ac.uk Subsequent hydrogenation of these products provides a route to 2,5-disubstituted piperidines. whiterose.ac.uk A modern variation involves a rhodium-catalyzed asymmetric reductive Heck reaction between boronic acids and a dihydropyridine (B1217469) derivative to afford 3-substituted tetrahydropyridines, which are readily reduced to the corresponding piperidines. snnu.edu.cn

| Piperidine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 5-Methylene piperidine | Aryl iodide | Pd(0) catalyst | 2-Substituted-5-benzylic-5,6-dehydropiperidine | whiterose.ac.uk |

| Phenyl pyridine-1(2H)-carboxylate | Aryl boronic acid | Rh-catalyst | 3-Aryl-tetrahydropyridine | snnu.edu.cn |

| Alkene with pendant amine | (Intramolecular) | Pd-catalyst with chiral ligand | Chiral piperidine | mdpi.com |

| Cyclopropanated piperidine | Aryl iodide | Pd(0) catalyst | Dihydro-1H-azepine | chemrxiv.org |

Stereoselective Synthesis of 1-Acetyl-3-methylpiperidine Isomers

Controlling the stereochemistry at the C3 position of this compound is critical, as different isomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single desired isomer in high purity, often employing chiral starting materials or asymmetric catalytic processes.

Chiral Pool Synthesis Utilizing Amino Acid Precursors

The chiral pool approach is a powerful strategy for asymmetric synthesis that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. semanticscholar.org α-Amino acids are particularly valuable building blocks for the synthesis of chiral piperidine derivatives. whiterose.ac.uksemanticscholar.org Their inherent stereocenters can be incorporated into the target molecule, establishing the desired absolute configuration. semanticscholar.org

In this context, amino acids can be converted into functionalized intermediates suitable for piperidine synthesis. For example, the Jackson group has demonstrated that organoiodides derived from natural amino acids can be transformed into the corresponding chiral organozinc reagents. whiterose.ac.uk These reagents can then be used in various coupling and cyclization reactions to form enantiomerically pure substituted piperidines. whiterose.ac.uk This strategy effectively transfers the chirality of the starting amino acid to the final piperidine product, avoiding the need for chiral resolution or an asymmetric catalyst in later steps. semanticscholar.org

| Chiral Precursor | Key Intermediate | Synthetic Target | Key Transformation | Reference |

| L-Amino acids | Chiral organoiodide | Enantiopure substituted piperidines | Conversion to organozinc reagent | whiterose.ac.uk |

| L-Serine | Serine-derived organozinc reagent | 4-Oxopipecolate | Pd-catalyzed cross-coupling | whiterose.ac.uk |

| Amino acids | Monosubstituted aziridines | Functionalized piperidines | Palladium-catalyzed [3+3] cycloaddition | whiterose.ac.uk |

Asymmetric Induction in Cyclization Processes

Asymmetric induction during the ring-forming step is a highly efficient method for establishing stereocenters in the piperidine core. This can be achieved by using chiral catalysts, chiral auxiliaries, or by substrate control where an existing stereocenter directs the formation of a new one. mdpi.comucl.ac.ukrsc.org

Several types of asymmetric cyclizations have been developed for piperidine synthesis:

Asymmetric aza-Michael Cyclization : An intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated system can be rendered asymmetric by a chiral catalyst. For example, a chiral phosphoric acid can catalyze the cyclization of an N-Cbz-protected amino-hex-5-ene derivative to form a 3-spiropiperidine with high enantioselectivity. rsc.org

Asymmetric aza-Heck Cyclization : The intramolecular Heck reaction can be made enantioselective by using a palladium catalyst coordinated to a chiral ligand. mdpi.com This has been used to achieve the 6-exo cyclization of substrates containing an alkene and an amine precursor. mdpi.com

Chiral Auxiliary-Mediated Cyclization : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of the cyclization. Davies' chiral auxiliary, for instance, has been used to induce an asymmetric Michael addition, which is the key step in an asymmetric route to piperidin-2,4-diones. ucl.ac.uk

Enzymatic Reductions : Biocatalysis can introduce chirality early in a synthetic sequence. The reduction of a β-ketopiperidinecarboxylate using baker's yeast can produce a hydroxy-ester with high diastereomeric and enantiomeric excess, setting the key stereocenters for subsequent transformations.

| Cyclization Type | Method of Asymmetric Induction | Catalyst / Auxiliary | Product Type | e.r. / d.e. | Reference |

| aza-Michael | Chiral Catalyst | Chiral Phosphoric Acid | 3-Spiropiperidine | up to 96:4 e.r. | rsc.org |

| aza-Heck | Chiral Catalyst | Pd-catalyst with Chiral P-O Ligand | Substituted Piperidine | - | mdpi.com |

| Dieckmann / Michael | Chiral Auxiliary | Davies' Chiral Auxiliary | Piperidin-2,4-dione | - | ucl.ac.uk |

| Reduction / Cyclization | Biocatalysis | Baker's Yeast | Hydroxy-piperidine dicarboxylate | >99% d.e., 87% e.e. |

Synthesis of Specific Analogues (e.g., this compound-4-carboxylic acid)

While this compound-4-carboxylic acid is a known compound, detailed procedures for its synthesis are not extensively documented in peer-reviewed literature. shachemlin.com However, a logical synthetic pathway can be proposed based on established and reliable chemical reactions for analogous structures. The synthesis can be envisioned as a two-step process: first, the preparation of the precursor molecule, 3-methylpiperidine-4-carboxylic acid, followed by the N-acetylation of this intermediate.

Step 1: Synthesis of 3-methylpiperidine-4-carboxylic acid

The precursor, 3-methylpiperidine-4-carboxylic acid, is a substituted piperidine derivative. nih.gov General methods for synthesizing such structures often involve complex, multi-step routes. For example, the synthesis of substituted piperidine-4-carboxylic acids can be achieved through cycloaddition reactions or by building the molecule from chiral α-amino acids and other reagents like Meldrum's acid. researchgate.net These routes provide a high degree of control over the stereochemistry of the final product.

Step 2: N-Acetylation of 3-methylpiperidine-4-carboxylic acid

With the 3-methylpiperidine-4-carboxylic acid precursor in hand, the final step is the acetylation of the piperidine nitrogen. A well-documented method for an almost identical transformation is the N-acetylation of 4-piperidinecarboxylic acid, as described in patent literature. google.com By analogy, 3-methylpiperidine-4-carboxylic acid can be heated under reflux with an acetylation reagent, such as acetic anhydride (B1165640) or acetyl chloride, to yield the final product, this compound-4-carboxylic acid. google.com This reaction acylates the secondary amine of the piperidine ring to form a tertiary amide.

Table 2: Proposed Synthesis of this compound-4-carboxylic acid

| Step | Reaction | Description | Key Reagents/Conditions | References |

|---|---|---|---|---|

| 1 | Formation of Precursor | Synthesis of the piperidine core with required substituents. | Methods include cycloaddition or synthesis from amino acid derivatives. | researchgate.net |

| 2 | N-Acetylation | Acetylation of the secondary amine on the piperidine ring. | Acetic anhydride or Acetyl chloride; Heat/Reflux | google.com |

Conformational Analysis and Stereochemistry of N Acylpiperidines

Ring Conformations of 1-Acetyl-3-methylpiperidine (e.g., Chair, Twist Forms)

The piperidine (B6355638) ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of this compound, the chair form is the most stable arrangement. However, due to the presence of substituents, the ring can also exist in higher-energy, more flexible forms such as twist-boat conformations.

Studies on related N-acylpiperidines have shown that while the chair conformation is dominant, twist-boat conformations can be present in equilibrium. For instance, in certain N-acylpiperidines with a 2-substituent, the twist-boat conformation is estimated to be about 1.5 kcal/mol less favorable than the chair form. researchgate.net The presence of bulky substituents or specific solvent interactions can increase the population of these non-chair forms. For some N-acyl-t(3)-methyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones, coupling constants from NMR spectra suggest an equilibrium mixture of a boat form and an alternate chair form. sphinxsai.comresearchgate.net

Dynamics of Nitrogen Inversion and Acyl Group Rotation

The conformational landscape of this compound is further complicated by two key dynamic processes: nitrogen inversion and rotation around the N-acyl (C-N) bond.

Acyl Group Rotation: The partial double bond character of the amide (N-CO) bond, resulting from the delocalization of the nitrogen lone pair onto the carbonyl group, restricts free rotation around this bond. This restricted rotation leads to the existence of two distinct planar rotamers, often referred to as E and Z isomers, where the carbonyl oxygen is either anti or syn to a substituent on the piperidine ring. The energy barrier for this rotation in N-acylpiperidines can be significant. For example, in N-acetyl-r-2,c-6-diphenylpiperidin-4-one oximes, the rotational barriers have been measured to be around 43.5 to 44.2 kJ mol⁻¹ (approximately 10.4 to 10.6 kcal/mol). In N-trifluoroacetyl-2-methoxy-4-methylpiperidine, the Z/E amide bond rotation barrier is approximately 76 kJ·mol⁻¹ (about 18.2 kcal/mol). researchgate.net

These dynamic processes are often coupled with ring inversion, leading to a complex potential energy surface with multiple minima and transition states.

Influence of Substituents on Conformational Preferences

The conformational equilibrium of this compound is significantly influenced by the stereoelectronic effects of the methyl and acetyl groups.

Stereoelectronic Effects of Methyl and Acetyl Groups

The methyl group at the C-3 position can exist in either an axial or an equatorial orientation in the chair conformation. Generally, substituents on a cyclohexane (B81311) or piperidine ring prefer the equatorial position to minimize steric interactions. The preference for the equatorial position is quantified by the A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol. wikipedia.org

The acetyl group at the nitrogen atom introduces a significant steric and electronic perturbation known as allylic 1,3-strain (A¹,³ strain) . wikipedia.org This strain arises from the steric interaction between the acyl group and the equatorial substituents at the C-2 and C-6 positions of the piperidine ring. nih.govnih.gov To alleviate this strain, the piperidine ring may distort, or the substituents at the alpha-carbons may adopt an axial orientation. In N-substituted 2,6-dimethylpiperidines, the preferred conformation was found to be the one with axial methyl groups, despite the 1,3-diaxial interaction between them. This is because the delocalization energy gained from the N-acyl group (62-95 kJ/mol) is much larger than the destabilizing 1,3-diaxial interaction energy (14.6 kJ/mol).

In this compound, the interplay between the preference of the 3-methyl group for the equatorial position and the steric interactions involving the acetyl group will determine the final conformational equilibrium.

Conformational Behavior of Fluorinated Piperidines and Axial Preferences

Studies on fluorinated piperidines provide valuable insights into the role of stereoelectronic effects. The introduction of fluorine atoms can dramatically alter conformational preferences, often favoring an axial orientation for the fluorine substituent. nih.gov This "axial-F preference" is attributed to a combination of electrostatic interactions (charge-dipole) and hyperconjugation. nih.gov The understanding of these effects in fluorinated analogs helps to build a more comprehensive picture of the forces at play in substituted piperidines in general.

Environmental Effects on Conformational Equilibrium, including Solvent Polarity

The conformational equilibrium of N-acylpiperidines can be sensitive to the surrounding environment, particularly the polarity of the solvent. Changes in solvent polarity can alter the relative stability of different conformers by preferentially solvating the more polar conformer.

For instance, in studies of fluorinated piperidines, increasing the solvent polarity from chloroform (B151607) (ε=4.81) to DMSO (ε=46.7) can invert the conformational behavior, favoring the axial orientation of the fluorine substituent in the more polar solvent. d-nb.info This is because the axial conformer often possesses a larger molecular dipole moment and is therefore stabilized to a greater extent by polar solvents. d-nb.info This principle applies to this compound, where the different conformers (e.g., equatorial vs. axial methyl, E vs. Z rotamers of the acetyl group) will have different dipole moments and thus their relative populations can be tuned by the choice of solvent.

Table 1: Effect of Solvent Polarity on the Conformational Equilibrium of N-Protected 3,5-difluoropiperidines

| N-Protecting Group | Solvent | Dielectric Constant (ε) | Predominant Conformation |

| Pivaloyl (Piv) | Chloroform | 4.81 | Equatorial Fluorine |

| Pivaloyl (Piv) | DMSO | 46.7 | Axial Fluorine |

| tert-butoxy-carbonyl (Boc) | Chloroform | 4.81 | Equatorial Fluorine |

| tert-butoxy-carbonyl (Boc) | DMSO | 46.7 | Axial Fluorine |

Data adapted from studies on fluorinated piperidines, illustrating the general principle of solvent effects on conformational equilibrium. d-nb.info

Advanced Spectroscopic Techniques for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformational dynamics of molecules like this compound in solution.

¹H and ¹³C NMR: Chemical shifts and coupling constants provide detailed information about the geometry of the molecule. For example, the magnitude of vicinal coupling constants (³J) can be used to determine dihedral angles and thus distinguish between axial and equatorial substituents. sphinxsai.comresearchgate.net

Dynamic NMR (DNMR): By recording NMR spectra at different temperatures, it is possible to study dynamic processes like ring inversion and bond rotation. At low temperatures, these processes can be "frozen out" on the NMR timescale, allowing for the observation of individual conformers. As the temperature is raised, the signals for the different conformers coalesce, and from the coalescence temperature and the chemical shift differences, the energy barriers for the interconversion processes can be calculated.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) help in the unambiguous assignment of all proton and carbon signals, which is crucial for a detailed conformational analysis. researchgate.net For instance, NOESY can provide information about through-space proximity of atoms, helping to determine the relative orientation of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of N-acylpiperidines. The presence of E/Z rotamers due to hindered amide bond rotation results in the doubling of specific signals in both ¹H and ¹³C NMR spectra at room temperature, as the rate of interconversion is slow on the NMR timescale. researchgate.net

At room temperature, the ¹H and ¹³C NMR spectra of N-acylpiperidines often display two distinct sets of resonances for the E and Z isomers. The chemical shifts of the protons and carbons on the piperidine ring, particularly those alpha to the nitrogen (at the C2 and C6 positions), are most affected. researchgate.net In the Z-isomer, the carbonyl oxygen is syn-periplanar to the C2 and C6 positions, leading to a deshielding effect on the equatorial protons at these positions. Conversely, in the E-isomer, the carbonyl oxygen is anti-periplanar, resulting in a different chemical environment.

Analysis of N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones, a related complex piperidine system, shows that the signals for the E and Z isomers are well-resolved at low temperatures. researchgate.net The relative populations of the two rotamers can be determined by integrating their respective signals. Coupling constants obtained from the spectra provide critical information about the dihedral angles and thus the predominant conformation of the piperidine ring, which is typically a chair form. researchgate.net For this compound, this would involve analyzing the coupling patterns of the ring protons to confirm the chair conformation and the axial or equatorial preference of the 3-methyl group.

| Nucleus | Position | Typical Observation | Reasoning |

|---|---|---|---|

| ¹H | C2/C6 Equatorial Protons | Signals are often downfield (deshielded) in one isomer compared to the other. | Anisotropic effect of the carbonyl group, which has a different spatial orientation relative to these protons in the E and Z forms. |

| ¹³C | C2/C6 Carbons | Two distinct signals are observed for each carbon, with chemical shift differences indicating the presence of rotamers. | The electronic environment of the alpha-carbons is significantly altered by the orientation of the adjacent acetyl group. |

| ¹³C | Acetyl Methyl Carbon | Two separate resonances are often visible. | The methyl group experiences a different magnetic environment in each rotamer. |

By recording NMR spectra at various temperatures, the energy barrier for the rotation around the amide bond can be quantified. researchgate.net As the temperature is increased, the rate of interconversion between the E and Z rotamers increases. This is observed in the NMR spectrum as a broadening of the initially sharp, separate signals for the two isomers. researchgate.net

At a specific temperature, known as the coalescence temperature (Tc), the two signals merge into a single broad peak. Above this temperature, the interconversion is so rapid that the NMR spectrometer detects only a time-averaged signal, which appears as a single, sharp peak.

The Gibbs free energy of activation (ΔG‡) for this rotational process can be calculated from the coalescence temperature and the frequency separation of the signals at low temperature. Dynamic NMR spectroscopy studies on similar tertiary amides have determined these energy barriers to be in the range of 10-20 kcal/mol. researchgate.netmdpi.com For example, in a study of N-acyl-N′-arylhexahydropyrimidines, energy barriers for B-N rotation were measured at 12.8 kcal/mol. researchgate.net These studies confirm the significant double-bond character of the amide linkage and allow for a precise quantification of its rotational dynamics.

Analysis of Chemical Shift Differences and Coupling Constants

Ultrafast Spectroscopic Probes of Conformational Dynamics

While NMR spectroscopy is ideal for studying slower processes like amide bond rotation, ultrafast spectroscopic techniques, such as femtosecond time-resolved spectroscopy, can probe molecular motions on much shorter timescales (femtoseconds to picoseconds). nih.govnii.ac.jp These methods are suited for observing rapid conformational changes, such as the interconversion between chair and twist-boat forms of the piperidine ring or the immediate response of the molecule after electronic excitation. rsc.orgrsc.org

Studies on N-methyl piperidine (NMP), a structurally related compound, have used time-resolved Rydberg fingerprint spectroscopy to observe coherent oscillatory motions with periods of about 700 fs following optical excitation. rsc.orgrsc.orgosti.gov These motions lead to an equilibrium between chair and twist conformers on a picosecond timescale. rsc.orgrsc.org Although specific ultrafast studies on this compound are not widely reported, these techniques offer the potential to directly observe the rapid ring dynamics that are averaged out in other spectroscopic methods, providing a more complete picture of the molecule's conformational landscape.

Computational Modeling of Conformational Landscapes

Computational chemistry provides powerful tools for mapping the potential energy surfaces of flexible molecules like this compound, complementing experimental data by providing detailed energetic and structural information.

Density Functional Theory (DFT) Calculations for Potential Energy Surfaces

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating molecular structures and energies. science.gov For N-acylpiperidines, DFT calculations can be used to model the potential energy surface associated with rotation around the C-N amide bond. nih.gov This allows for the precise calculation of the energies of the E and Z rotamers, the energy of the transition state separating them, and thus the rotational energy barrier.

Furthermore, DFT is employed to analyze the conformational preferences of the piperidine ring itself. researchgate.net Calculations on N-acylpiperidines with a substituent at the 2-position have shown that a pseudoallylic strain forces the substituent into an axial orientation. nih.gov DFT calculations can determine the relative energies of the chair conformation versus alternative forms like the twist-boat, which was found to be about 1.5 kcal/mol less favorable in one study. nih.gov Such calculations provide a theoretical foundation for interpreting the experimental results from NMR and other spectroscopic techniques.

Molecular Mechanics and Ab Initio Methods for Conformational Energies

Alongside DFT, other computational methods are valuable for exploring conformational energies.

Molecular Mechanics (MM) methods use classical potential energy functions, or force fields, to calculate molecular energies. mdpi.com MM is computationally much faster than quantum mechanical methods, making it suitable for scanning a wide range of conformations. irb.hr However, its accuracy is dependent on the quality of the force field parameterization for the specific class of molecules being studied. Comparisons show that force fields like MM3 and CFF91 can provide results in good agreement with ab initio calculations for certain systems. irb.hr

Ab Initio Methods , such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are based on first principles without empirical parameters. greeley.org These methods are computationally very expensive but are considered the "gold standard" for accuracy in calculating conformational energies. nih.gov They are often used to generate benchmark data against which the performance of more efficient methods like DFT and MM can be judged for a particular molecular system. greeley.orgnih.gov For N-acylpiperidines, high-level ab initio calculations can provide definitive values for the relative energies of different conformers, resolving ambiguities that may arise from experimental or lower-level theoretical studies.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Molecular Mechanics (MM) | Classical mechanics (force fields) | Very fast; suitable for large systems and extensive conformational searches. mdpi.com | Accuracy depends heavily on force field parameterization; less reliable for electronic properties. arxiv.org |

| Density Functional Theory (DFT) | Quantum mechanics (electron density) | Good balance of accuracy and computational cost; widely applicable. science.gov | Choice of functional can impact accuracy; can be computationally demanding for large systems. |

| Ab Initio (e.g., MP2, CCSD(T)) | Quantum mechanics (wave function) | High accuracy; considered a benchmark for energetics. greeley.org | Computationally very expensive; generally limited to smaller molecules. mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational methodology used to explore the conformational landscape and dynamic behavior of molecules. hilarispublisher.com This technique simulates the physical movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed, time-resolved trajectory of the system. hilarispublisher.comnih.gov For flexible small molecules like this compound, MD simulations are particularly valuable for mapping the potential energy surface, identifying stable conformers, and determining the thermodynamics and kinetics of transitions between them. oup.commdpi.com

The process involves placing the molecule in a simulated environment, often a box of solvent like water to mimic physiological conditions, and using a force field to calculate the forces between atoms. hilarispublisher.com A force field is a set of parameters and mathematical functions that describe the potential energy of the system based on bond lengths, angles, torsions, and non-bonded interactions. hilarispublisher.com By simulating the system for a sufficient duration, typically from nanoseconds to microseconds, a representative ensemble of conformations can be generated. mdpi.comresearchgate.net Analysis of this ensemble can reveal the relative populations of different conformational states, such as the chair-equatorial versus chair-axial forms of the 3-methyl group, or the populations of different ring puckering states. nih.govmdpi.com

Research Findings from Computational Studies

While specific MD simulation studies focused exclusively on this compound are not widely reported in the literature, extensive computational and experimental work on closely related N-acylpiperidines provides a clear picture of the expected conformational behavior. Quantum mechanics (QM) calculations, often used to complement experimental data, have quantified the energetic preferences in these systems.

For instance, studies on N-acylpiperidines with a 2-methyl substituent highlight the energetic favorability of the axial conformer due to the A(1,3) strain. The energy difference (ΔG) strongly favors the axial orientation. nih.govresearchgate.net Furthermore, the equilibrium between the chair and the less stable twist-boat conformation has been investigated. The twist-boat form is generally found to be higher in energy, but remains thermally accessible. nih.govresearchgate.net

MD simulations are uniquely suited to explore these equilibria dynamically. They can sample the transitions between chair and twist-boat forms and quantify the rotational barriers around the N-acetyl bond. copernicus.org Tools have been developed specifically to analyze MD trajectories of small molecules to systematically identify and characterize the most populated conformational states and the transitions between them. oup.com By tracking parameters like dihedral angles and ring-puckering coordinates over time, a detailed free energy landscape can be constructed, offering a comprehensive view of the molecule's flexibility and preferences. nih.gov

The table below summarizes research findings on the conformational energies of related N-acylpiperidines, which serve as a basis for understanding the forces at play in this compound.

| Compound | Conformational Feature | Energy Difference (ΔG) | Finding | Reference |

|---|---|---|---|---|

| 1-(2-methyl-1-piperidyl)ethanone | Axial vs. Equatorial 2-methyl | -3.2 kcal/mol | The axial conformer is strongly favored over the equatorial one. | nih.govresearchgate.net |

| N-acylpiperidines with 2-substituent | Chair (axial) vs. Twist-Boat | ~2.0 kcal/mol | The chair conformer with an axial substituent is more stable than the twist-boat conformation. | nih.govacs.org |

| N-acylpiperidines with 2-substituent | Twist-Boat vs. Chair (equatorial) | -1.2 kcal/mol | The twist-boat is more stable than the highly strained chair conformer with an equatorial substituent. | nih.govacs.org |

| 2,6-cis-dimethylpiperidine derivatives | Rotation around N-Acyl bond | ~3.6-4.7 kcal/mol lower barrier than in dimethylamine (B145610) derivatives | 1,3-diaxial interactions lower the rotational energy barrier around the amide bond. | cdnsciencepub.com |

Applying MD simulations to this compound would allow for a detailed, dynamic investigation of these conformational questions, providing atomistic insight into the populations of axial and equatorial methyl conformers, the chair-boat equilibrium, and the rotational dynamics of the acetyl group.

Biological Activity and Pharmacological Significance of 1 Acetyl 3 Methylpiperidine and Piperidine Analogues

Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization

Elucidating Key Structural Elements for Biological Potency and Selectivity

The piperidine (B6355638) ring is a fundamental structural element in a multitude of pharmacologically active compounds, and its substitution pattern significantly influences biological potency and selectivity. acs.orgacs.org Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the interaction of piperidine derivatives with various biological targets.

For instance, in the context of dual histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, the piperidine moiety itself is considered a critical element for dual activity. acs.orgugr.es This is highlighted by the substantial difference in σ1R affinity when the piperidine ring is replaced by a piperazine (B1678402), as seen in comparative studies. acs.orgugr.es Further modifications to the piperidine scaffold, such as the introduction of a 4-pyridyl group, have been shown to enhance potency at both H3 and σ1 receptors. acs.org The protonated state of the piperidine nitrogen is also crucial, as it often forms essential salt bridge interactions within receptor binding pockets, such as with Glu172 in the σ1R. acs.org

In the development of monoamine oxidase (MAO) inhibitors, the substitution on the piperidine ring plays a pivotal role. For example, a 4-methyl-substituted piperidine ring has been associated with high inhibitory activity for MAO-B. acs.org Similarly, para-substitution on a piperidine ring is generally preferred over meta-substitution for MAO inhibition, and the addition of a hydroxyl group can further enhance this activity. acs.org

The conformational flexibility of the piperidine ring is another key determinant of biological activity. In studies of alphavirus replication inhibitors, while a rigid, locked 1,4-diequatorial piperidine analog retained potency, increasing the flexibility by expanding the ring to an azepane actually improved activity slightly. nih.gov This suggests that for some targets, a certain degree of conformational freedom allows for more favorable binding interactions.

The nature of the acyl group on the piperidine nitrogen also dictates activity. In a series of piperidine-based cocaine analogues, N-demethylation led to improved activity at the serotonin (B10506) and norepinephrine (B1679862) transporters. acs.org This indicates that the steric and electronic properties of the N-substituent are critical for transporter interaction.

Rational Design of Derivatives with Modulated Activity Profiles

The insights gained from SAR studies provide a foundation for the rational design of novel piperidine derivatives with tailored activity profiles. acs.orgresearchgate.net By systematically modifying the piperidine core and its substituents, researchers can optimize potency, selectivity, and pharmacokinetic properties. nih.gov

A prominent strategy in rational drug design is the creation of multitarget ligands, which can offer enhanced therapeutic efficacy for complex diseases. nih.gov For example, the development of dual H3R/σ1R antagonists has been pursued for the treatment of pain. acs.orgnih.gov This approach involves designing molecules that incorporate the key pharmacophoric elements for both targets, often centered around a piperidine scaffold. acs.orgugr.es The length and nature of the linker connecting the piperidine ring to other parts of the molecule are also critical variables that are fine-tuned to achieve the desired dual activity. ugr.es

Another application of rational design is in the optimization of enzyme inhibitors. For inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a verified target for tuberculosis therapy, researchers have focused on modifying three molecular regions of a piperidine-based scaffold. nih.govnih.gov This has led to the identification of novel inhibitors with improved potency and drug-like properties. nih.gov

Furthermore, the concept of scaffold hybridization, where the piperidine core is merged with other heterocyclic systems, is a powerful tool for modulating activity. This can lead to derivatives with altered polarity, hydrogen-bonding capacity, and ultimately, different bioavailability and receptor selectivity. For instance, replacing a piperidine with a pyridine (B92270) ring can significantly alter these properties. The introduction of specific functional groups, such as electron-withdrawing groups or bulky substituents, can also be used to enhance metabolic stability and receptor selectivity, respectively.

Receptor Interactions and Ligand Binding Profiles

Melatonin (B1676174) Receptor Antagonism and Partial Agonism (e.g., GR128107)

The compound GR128107, chemically identified as 3-(1-acetyl-3-methylpiperidine)-5-methoxyindole, has been a subject of interest due to its interaction with melatonin receptors. nih.govresearchgate.net Initially reported as a competitive melatonin receptor antagonist, particularly for the MT2 receptor subtype, subsequent research has revealed a more complex pharmacological profile. nih.gov

In studies using Xenopus laevis melanophores, GR128107 was found to act as a partial agonist, inducing pigment aggregation, a characteristic effect of melatonin receptor activation. nih.gov This partial agonism was observed with a high potency. nih.gov The reason for this dual antagonist/partial agonist behavior may lie in the density of melatonin receptors in different tissues. nih.gov In tissues with a high receptor density, like the melanophores, the partial agonist activity of GR128107 becomes apparent. nih.gov In contrast, in tissues with a lower receptor density, such as the rabbit retina where it was first characterized as an antagonist, the antagonistic properties may be more prominent. nih.gov

Further supporting its agonist activity, GR128107 was shown to inhibit forskolin-stimulated cyclic AMP accumulation in cells expressing recombinant human mt1 (B8134400) and MT2 receptors, similar to melatonin itself. nih.gov The binding affinity of GR128107 has been shown to be selective for the MT2 receptor subtype over the mt1 subtype. nih.gov

The following table summarizes the reported activity of GR128107 at melatonin receptors:

| System | Receptor Subtype | Reported Activity | Reference |

|---|---|---|---|

| Rabbit Retina | MT2 | Competitive Antagonist | nih.gov |

| Xenopus laevis Melanophores | Melatonin Receptor | Partial Agonist | nih.gov |

| NIH-3T3 cells (recombinant human) | mt1 and MT2 | Full Agonist (inhibition of cAMP) | nih.gov |

Histamine H3 Receptor and Sigma-1 Receptor Modulation and Dual Activity

The piperidine scaffold is a key structural feature in a number of ligands that exhibit dual activity at both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). acs.orgugr.es This dual modulation is of significant interest for the development of novel therapeutics, particularly for pain management. acs.orgnih.gov

Several studies have demonstrated that certain H3R antagonists also possess a high affinity for the σ1R. acs.orgugr.esacs.org The piperidine moiety is considered crucial for this dual activity. acs.orgugr.es For example, replacing the piperidine ring with a piperazine can dramatically reduce affinity for the σ1R while maintaining high affinity for the H3R. acs.orgugr.esnih.gov This highlights the importance of the specific structural and electronic properties of the piperidine ring for σ1R binding.

The rational design of these dual-acting ligands involves optimizing the substituents on the piperidine ring and the linker connecting it to other pharmacophoric groups. acs.org For instance, the introduction of a 4-pyridylpiperidine moiety has been shown to be a critical feature for achieving high affinity at both H3 and σ1 receptors. acs.org Molecular modeling studies have identified that the protonated piperidine nitrogen can form a key salt bridge interaction with the Glu172 residue in the σ1R binding pocket, which is a significant factor in the high biological activity of these ligands. acs.org

The following table provides examples of piperidine analogues and their reported affinities for H3R and σ1R, illustrating the structure-activity relationships for dual receptor modulation.

| Compound | Key Structural Feature | hH3R Ki (nM) | σ1R Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 5 | Piperidine derivative | 7.70 | 3.64 | acs.org |

| Compound 4 | Piperazine analogue of Cpd 5 | 3.17 | 1531 | acs.org |

| KSK68 | 4-pyridylpiperidine moiety | High affinity | High affinity | acs.orgnih.gov |

| KSK67 | Piperazine analogue of KSK68 | High affinity | Low affinity | acs.orgnih.gov |

Inhibition of Specific Enzymes (e.g., 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis)

The piperidine scaffold has also been utilized in the development of inhibitors for specific enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.govnih.gov MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway, which is essential for the survival of the bacterium, making it a validated target for tuberculosis therapy. nih.govnih.govplos.org

Structure-activity relationship (SAR) studies of a piperidine-based inhibitor scaffold have been conducted to improve potency and pharmacokinetic properties. nih.gov These studies involved systematic modifications at three different regions of the molecule. nih.gov This rational design approach has led to the discovery of novel inhibitors with potent activity against both the MenA enzyme and the whole M. tuberculosis bacterium. nih.gov

The general structure of these MenA inhibitors often includes a relatively flat aromatic portion connected via an aliphatic ether to a terminal basic amine, which in this case is a piperidine derivative. nih.gov The development of these inhibitors represents a promising strategy for combating tuberculosis. nih.gov

The following table summarizes the inhibitory activity of representative piperidine derivatives against MenA and M. tuberculosis.

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Piperidine derivatives | MenA from M. tuberculosis | IC50 = 13–22 μM | nih.gov |

| Piperidine derivatives | M. tuberculosis (non-replicating) | GIC50 = 8–10 μM | nih.gov |

Interactions with Cyclophilin Family Proteins and Protein-Ligand Complex Characterization

The interaction of piperidine-based ligands with the cyclophilin family of proteins, which are peptidylprolyl isomerases, represents a significant area of research. The compound (3R)-1-Acetyl-3-methylpiperidine has been identified as a small molecule that interacts with Peptidylprolyl Isomerase A (cyclophilin A). thebiogrid.orgpitt.edu Studies on non-peptidic piperidine ligands have provided foundational insights into their binding mechanisms with cyclophilins. nih.govmerckmillipore.com

Structural characterization through X-ray crystallography of two distinct piperidine ligand-cyclophilin complexes has revealed notable conformational changes upon binding. nih.govmerckmillipore.com These studies, when comparing the ligand-bound structures to the unliganded protein, demonstrate alterations in side-chain conformations and the displacement of water molecules. nih.govmerckmillipore.com Specifically, the binding of piperidyl ligands to cyclophilin results in the formation of one significant hydrogen bond, but this is accompanied by the disruption of a network of more than 11 water-protein and water-water hydrogen bonds. scispace.com

Enzymatic assays, such as the peptidylprolyl cis-trans-isomerase assay, have been employed to quantify the binding affinity of these ligands. For two studied piperidine ligands, the dissociation constants (Kd) were determined to be 320 mM and 25 mM, indicating relatively weak binding. nih.govmerckmillipore.com Despite the high-millimolar dissociation constants, these investigations are noteworthy as they provide both enzymatic activity data and three-dimensional structures for such protein-ligand complexes. nih.govmerckmillipore.comscispace.com These findings suggest that while simple piperidine structures like this compound may serve as initial fragments, they can be starting points for designing larger, more potent, and selective analogues. nih.govmerckmillipore.com

Table 1: Interaction and Structural Data of Piperidine Ligands with Cyclophilin

| Ligand Type | Target Protein | Key Findings | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| Piperidine Ligands | Cyclophilin | Ligand-induced changes in side-chain conformation and water binding. | 320 mM and 25 mM | nih.gov, merckmillipore.com |

| (3R)-1-Acetyl-3-methylpiperidine | Cyclophilin A | Identified as an interacting small molecule. | Not specified | thebiogrid.org, pitt.edu |

Mechanistic Pharmacology at the Molecular and Cellular Level

Signal Transduction Pathway Modulation by Piperidine Ligands

Piperidine-containing compounds have been shown to modulate a variety of signal transduction pathways, often through interactions with G protein-coupled receptors (GPCRs) and other cell surface proteins. google.com These interactions can initiate or inhibit intracellular signaling cascades that control numerous cellular responses. google.com

A significant mechanism of action for certain piperidine ligands involves the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. ahajournals.orgahajournals.org For instance, the potent σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to modulate the signal transduction between the NMDA receptor and the activation of neuronal nitric oxide synthase (nNOS). ahajournals.orgahajournals.org This is achieved, in part, by reducing NMDA-induced increases in intracellular calcium (Ca2+) concentrations. ahajournals.org

Sigma-1 (σ1) receptors, which are targets for many piperidine derivatives, are located on the endoplasmic reticulum (ER) where they associate with inositol (B14025) 1,4,5-triphosphate (IP3) receptors to regulate Ca2+ efflux from the ER. nih.gov Upon stimulation by a ligand like PPBP, these receptors can translocate to the plasma membrane and modulate the activity of membrane-associated ion channels, including NMDA receptors. nih.gov Furthermore, some piperidine-piperazine compounds act as ligands for dopamine, serotonin, and norepinephrine receptors, which are GPCRs that mediate signal transduction by activating G proteins, leading to changes in the levels of intracellular second messengers. google.com

Table 2: Modulation of Signal Transduction Pathways by Piperidine Ligands

| Piperidine Ligand Class | Target Receptor/Pathway | Mechanism of Modulation | Cellular Effect | Reference |

|---|---|---|---|---|

| σ1-Receptor Ligands (e.g., PPBP) | NMDA Receptor / nNOS Pathway | Attenuates signal transduction between NMDA receptor and nNOS activation. | Reduces NMDA-induced increases in intracellular Ca2+. | ahajournals.org, ahajournals.org |

| σ1-Receptor Ligands | Sigma-1 Receptor / IP3 Receptor | Associates with IP3 receptors on the ER; translocates to plasma membrane upon activation. | Regulates Ca2+ efflux from the ER; modulates ion channels. | nih.gov |

Enzymatic Inhibition Mechanisms and Kinetics

Piperidine analogues have been identified as inhibitors of various enzymes, demonstrating diverse mechanisms and kinetic profiles. The nature of the inhibition can range from competitive and reversible to irreversible, covalent modification.

For example, 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, an analogue of aminoglutethimide, acts as a strong competitive inhibitor of the enzyme aromatase. nih.gov Kinetic studies revealed a Ki value of 1.1 µM for this compound. nih.gov In another context, the kinetic resolution of piperidine atropisomers can be achieved through enzyme-catalyzed acylation, highlighting the stereoselective interaction between enzymes and piperidine structures. acs.org

The inhibition of monoamine oxidases (MAOs) by 1-propargyl-4-styrylpiperidines demonstrates isoform-selective and irreversible inhibition. conicet.gov.ar Kinetic analysis and UV-vis spectrum measurements confirm that these compounds act as covalent inhibitors by forming a stable adduct with the flavin cofactor of the enzyme. researchgate.net For instance, one cis isomer is a potent human MAO-A inhibitor with a reversible competitive inhibition constant (Ki) of 0.23 µM. researchgate.net